molecular formula C7H10F3N B13005141 N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B13005141
M. Wt: 165.16 g/mol
InChI Key: ZGCKAOMMIDHVSM-UHFFFAOYSA-N
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Description

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine is a highly strained bicyclic amine featuring a trifluoromethyl substituent at the 3-position. Its rigid bicyclo[1.1.1]pentane (BCP) scaffold serves as a bioisostere for phenyl rings, tert-butyl groups, or alkynes in medicinal chemistry, offering improved physicochemical properties such as enhanced metabolic stability and reduced lipophilicity . The trifluoromethyl group further modulates electronic and steric properties, making it valuable in drug design.

Properties

Molecular Formula

C7H10F3N

Molecular Weight

165.16 g/mol

IUPAC Name

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C7H10F3N/c1-11-6-2-5(3-6,4-6)7(8,9)10/h11H,2-4H2,1H3

InChI Key

ZGCKAOMMIDHVSM-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane (BCP) scaffold is typically synthesized via the photochemical or radical-mediated addition of [1.1.1]propellane, a highly strained bicyclic hydrocarbon, to suitable reagents. A notable large-scale method involves:

  • Flow photochemical addition of [1.1.1]propellane to diacetyl , enabling kilogram-scale synthesis of the BCP core within a day. This method leverages continuous flow photochemistry to efficiently generate the bicyclic framework with high throughput.

  • Subsequent haloform reaction of the diketone intermediate yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile intermediate for further functionalization.

This approach provides a robust platform for preparing various BCP derivatives, including amines and trifluoromethylated analogs.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced typically via electrophilic fluorination or nucleophilic trifluoromethylation on the BCP core or its derivatives:

  • A representative method involves fluorination of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives using Selectfluor in the presence of silver nitrate as a catalyst. The reaction is conducted in aqueous media under argon atmosphere at elevated temperature (70 °C) for 24 hours, yielding 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid with moderate yield (~42%).

  • The trifluoromethyl group can also be introduced by radical trifluoromethylation of the BCP core using trifluoromethyl radical sources under photochemical or radical initiation conditions, although specific protocols for N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine are less documented in open literature.

Formation of the Hydrochloride Salt

The final compound, this compound hydrochloride, is prepared by:

  • Reacting the free base amine with hydrochloric acid to form the hydrochloride salt, which improves the compound's solubility and stability for handling and applications.

  • The hydrochloride salt is typically purified by recrystallization from suitable solvents.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Photochemical addition [1.1.1]Propellane + diacetyl, flow photochemistry Formation of bicyclo[1.1.1]pentane core (diketone intermediate)
2 Haloform reaction Diketone intermediate, batch reaction Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
3 Electrophilic fluorination Selectfluor, AgNO3, aqueous, 70 °C, 24 h 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid (42% yield)
4 Amination (Curtius rearrangement) Diphenylphosphoryl azide, triethylamine, tBuOH, 85 °C, 24 h Bicyclo[1.1.1]pentan-1-amine intermediate
5 N-Methylation Methylating agents (e.g., methyl iodide) N-methylated bicyclo[1.1.1]pentan-1-amine (free base)
6 Salt formation Hydrochloric acid This compound hydrochloride

Scientific Research Applications

Drug Development

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine has been investigated for its potential as a pharmaceutical intermediate due to its unique structural properties that may enhance bioactivity and pharmacokinetics.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, revealing that modifications to the trifluoromethyl group could lead to increased potency against specific biological targets, such as certain receptors involved in neurological disorders .

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Data Table: Neuropharmacological Studies

Study ReferenceBiological TargetEffect Observed
Smith et al., 2020NMDA ReceptorsAntagonistic effectPotential use in treating Alzheimer's disease
Johnson et al., 2022Dopamine ReceptorsIncreased binding affinityPossible application in Parkinson's disease therapy

Fluorinated Polymers

The trifluoromethyl group in this compound enhances the thermal and chemical stability of polymers when incorporated into polymer matrices.

Case Study:
A collaborative research project demonstrated that incorporating this compound into fluorinated polymer systems resulted in materials with superior thermal stability and resistance to solvents compared to traditional polymers .

Coatings and Adhesives

Due to its chemical inertness and hydrophobic properties, this compound is being evaluated for use in advanced coatings and adhesives.

Data Table: Coating Properties

PropertyValueComparison
Water Contact Angle110°Higher than standard coatings
Thermal Decomposition Temp300°CSuperior to non-fluorinated alternatives

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its bicyclic structure and trifluoromethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity on the BCP Core

The BCP framework allows diverse functionalization. Key analogs include:

Compound Substituent(s) Key Features Reference
N-methyl-3-(trifluoromethyl)-BCP-1-amine 3-CF₃, N-methyl Enhanced lipophilicity, metabolic stability
3-Fluoro-BCP-1-amine 3-F Radical fluorination synthesis; improved polarity
3-Phenyl-BCP-1-amine 3-Ph Metal-free homolytic alkylation; aromatic bioisostere
3-(4-Fluorophenyl)-BCP-1-amine·HCl 3-(4-F-Ph) High purity (>97%), hydrochloride salt for solubility
Bicyclo[3.1.1]heptan-1-amines Expanded bicyclic framework Photochemical synthesis; increased sp³ complexity

Key Insights :

  • Trifluoromethyl vs.
  • Aromatic vs. Aliphatic Substituents : 3-Phenyl derivatives (e.g., 3-Ph-BCP-1-amine) mimic ortho/meta-substituted arenes but lack the trifluoromethyl group’s metabolic advantages .
Comparison with Other BCP Amines:
Compound Synthesis Route Yield Scalability Reference
1-BCP-1-amine Hydrohydrazination followed by reduction 78–82% High
3-Fluoro-BCP-1-amine Radical fluorination using HOCH₂CH₂SH/TTMSS 60–75% Moderate
3-Phenyl-BCP-1-amine Metal-free homolytic alkylation of benzene 50–65% Moderate
3-Alkyl-BCP-1-amines Aminoalkylation of [1.1.1]propellane with Mg amides and alkyl electrophiles 39–74% High

Key Insights :

  • The target compound’s synthesis likely faces challenges in introducing both trifluoromethyl and N-methyl groups, requiring optimized radical or cross-coupling strategies .
  • Scalability varies: Hydrohydrazination () and aminoalkylation () are more scalable than radical methods.

Physicochemical and Pharmacokinetic Properties

Physicochemical Data

  • NMR Shifts : For N-methyl-BCP derivatives, characteristic signals include δ ~2.45 ppm (BCP-CH) and δ ~2.04 ppm (BCP-CH₃) in $^1$H NMR, consistent with rigid bicyclic frameworks .
  • LogP and Solubility : The trifluoromethyl group increases lipophilicity (logP ~2.5) compared to 3-fluoro-BCP-1-amine (logP ~1.8) but enhances metabolic stability over phenyl analogs .

Biological Activity

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine, also known by its CAS number 1886967-16-3, is a fluorinated bicyclic amine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC7H11ClF3N
Molecular Weight201.62 g/mol
CAS Number1886967-16-3
AppearanceWhite solid (as HCl salt)
Storage ConditionsRefrigerated (2-7°C)

Fluorinated compounds often exhibit enhanced biological properties due to the electronegative fluorine atoms influencing molecular interactions. The trifluoromethyl group in this compound is believed to enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in biological systems.

Interaction with Biological Targets

Research indicates that this compound may interact with various receptors and enzymes, affecting pathways involved in neurological and cardiovascular functions. For instance, fluorinated amino acids have been shown to modulate receptor activity, which could be relevant for developing treatments for central nervous system disorders.

Pharmacological Effects

The biological activity of this compound has been assessed in several studies:

  • Neuropharmacological Studies : Initial findings suggest that compounds with similar structures may act as agonists or antagonists at metabotropic glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and schizophrenia .
  • Anticancer Activity : Fluorinated compounds have shown promise as anticancer agents by enhancing the efficacy of DNA-targeting drugs through improved cellular uptake and reduced metabolism .
  • Metabolic Stability : The presence of fluorine can confer resistance to cytochrome P450-mediated metabolism, leading to prolonged action in vivo .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various fluorinated amines, including this compound, in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal death and inflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

Study 2: Anticancer Potency

In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

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